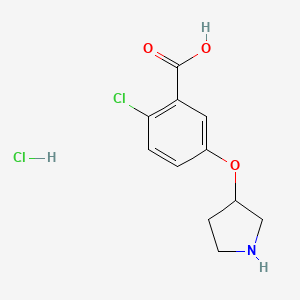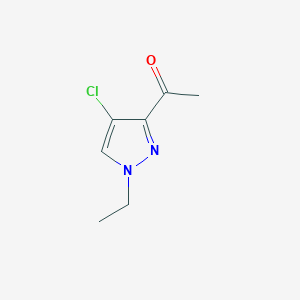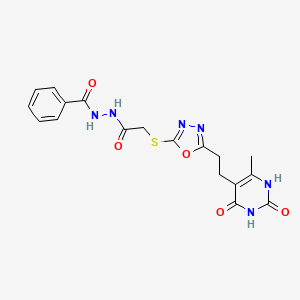
2-Chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a CAS Number of 2411291-12-6 and a molecular weight of 278.13 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, like 2-Chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride, is a topic of interest in medicinal chemistry . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
2-Chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride is a powder at room temperature . It has a molecular weight of 278.13 . More detailed physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Acid-catalyzed Reactions and Synthesis Processes
Research has investigated acid-catalyzed reactions involving compounds structurally related to 2-Chloro-5-pyrrolidin-3-yloxybenzoic acid. For instance, acid-catalyzed reactions of 3-(α-hydroxybenzyl)pyrazolo[1,5-a]pyridines have led to the formation of various pyrazolo[1,5-a]pyridines derivatives, emphasizing the role of substituents and reaction conditions on product formation (Miki et al., 1988). This highlights the complexity and versatility of acid-catalyzed reactions in synthesizing new chemical entities.
Antimicrobial Activity
Studies on new pyridine derivatives, including structures with similarities to 2-Chloro-5-pyrrolidin-3-yloxybenzoic acid, have shown variable and modest antimicrobial activity against bacteria and fungi. The synthesis process involved reacting amino-substituted benzothiazoles with chloropyridine carboxylic acid, leading to compounds tested for their antimicrobial properties (Patel et al., 2011).
Halogen Bond Interactions in Molecular Salts
Research into the solid-state versatility of molecular salts/cocrystals of compounds like 2-Chloro-4-nitrobenzoic acid, which shares some structural characteristics with 2-Chloro-5-pyrrolidin-3-yloxybenzoic acid, has demonstrated the importance of halogen bonds in the crystal structures of these materials. This study provides insights into the design and characterization of molecular salts through crystal engineering approaches, highlighting the role of halogen bonds alongside hydrogen bonds in stabilizing crystal structures (Oruganti et al., 2017).
Ink Synthesis and Fluorescent Agents
The synthesis of chloro aminobenzoic acid from aminobenzoic acid and its application in creating fluorescent agents for offset printing inks illustrates the utility of derivatives of aminobenzoic acid in developing materials with specific optical properties. This research points to the potential of using compounds like 2-Chloro-5-pyrrolidin-3-yloxybenzoic acid in creating functional materials with applications in security and authentication technologies (Wen, 2000).
Propriétés
IUPAC Name |
2-chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3.ClH/c12-10-2-1-7(5-9(10)11(14)15)16-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVPDYSVDOPSDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC(=C(C=C2)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-pyrrolidin-3-yloxybenzoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)


![3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688149.png)

![2,5-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide](/img/structure/B2688151.png)
![1-((cyanomethyl)thio)-N-cyclohexyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2688153.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2688155.png)